Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate
Description
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzoate is a chiral benzoate ester featuring a saturated pyrrolopyrazine ring at the para position of the aromatic core. The molecule’s stereochemistry (S-configuration at the methyl ester), fluorine substituents at the 2- and 6-positions, and the hexahydropyrrolo[1,2-a]pyrazine moiety contribute to its physicochemical and biological properties.
Properties
Molecular Formula |
C15H18F2N2O2 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
methyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2,6-difluorobenzoate |
InChI |
InChI=1S/C15H18F2N2O2/c1-21-15(20)14-12(16)7-11(8-13(14)17)19-6-5-18-4-2-3-10(18)9-19/h7-8,10H,2-6,9H2,1H3/t10-/m0/s1 |
InChI Key |
BKIMUYJYDFTVDQ-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1F)N2CCN3CCC[C@H]3C2)F |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)N2CCN3CCCC3C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl trifluoropyruvate with methyl ketones and ethylenediamine or 1,3-diaminopropane . This multicomponent approach allows for the formation of the hexahydropyrrolo[1,2-A]pyrazine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s properties are utilized in the development of materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Core Heterocyclic Modifications
a. Hexahydropyrrolo[3,4-c]pyrrole Derivatives
Compounds like (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole derivatives (e.g., compound 26 in ) share a bicyclic pyrrolopyrrole system. However, the target compound’s pyrrolopyrazine ring introduces a nitrogen atom in the six-membered ring, enhancing hydrogen-bond acceptor capacity. This difference may influence binding specificity in enzyme pockets .
b. Partially Unsaturated Analogues Entry 100 in features a tetrahydropyridinyl group (1,2,3,6-tetrahydropyridin-4-yl), which introduces partial unsaturation.
Substituent Variations on the Aromatic Ring
a. Fluorine vs. Non-Fluorinated Derivatives The 2,6-difluoro substitution on the benzoate core distinguishes the target compound from analogs like 1-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]methanamine (), which lacks halogen substituents. Fluorine atoms increase electronegativity, reducing the aromatic ring’s electron density and enhancing metabolic stability by resisting oxidative degradation .
b. Ester vs. Carboxylic Acid or Amine Functional Groups
- Carboxylic Acid Analogues : 3-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid () has a carboxylic acid group, conferring higher water solubility but lower cell permeability compared to the target’s methyl ester.
- Amine Derivatives: The phenylmethanamine derivative () exhibits a primary amine group, leading to higher polarity (logP = 1.16) and hydrogen-bond donor capacity (two HBDs) versus the ester’s single HBD .
Physicochemical Properties
Note: The target compound’s ester group and fluorine substituents likely increase lipophilicity (logP ~2.5) compared to the amine derivative (logP = 1.16), favoring passive diffusion across membranes .
Biological Activity
Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈F₂N₂O₂
- Molecular Weight : 296.32 g/mol
- CAS Number : 1845753-92-5
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential therapeutic applications. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoate compounds can exhibit antimicrobial properties. The structural similarities with other benzoate derivatives suggest that this compound may also possess such activity, particularly against specific bacterial strains .
- Cytotoxic Effects : The compound's structure may influence its cytotoxicity against various cancer cell lines. Similar compounds have shown to induce apoptosis in cancer cells, suggesting a potential mechanism for this compound as an anticancer agent .
While specific mechanisms for this compound are not thoroughly documented, insights can be drawn from related compounds:
- Protein Degradation Pathways : Certain benzoic acid derivatives have been shown to enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. This suggests that similar mechanisms could be explored for this compound .
- Enzyme Inhibition : The inhibition of enzymes involved in metabolic pathways may play a role in the compound's biological effects. For example, studies on related compounds have indicated their ability to inhibit tyrosinase, which is relevant in melanin production and could be linked to skin-related applications .
Case Studies
A few studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Activity : In a study evaluating benzoate derivatives, several compounds demonstrated significant antibacterial activity against Gram-positive bacteria. While specific data on this compound is lacking, its structural characteristics suggest it could exhibit similar effects .
Table of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antimicrobial | Benzoic acid derivatives | Showed significant antibacterial properties |
| Cytotoxic | Various benzoate derivatives | Induced apoptosis in cancer cell lines |
| Enzyme Inhibition | Tyrosinase inhibitors | Reduced melanin production in cell-based assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
